molecular formula C12H10O3 B157852 5-Benzyl-2-furoic acid CAS No. 1917-16-4

5-Benzyl-2-furoic acid

Cat. No.: B157852
CAS No.: 1917-16-4
M. Wt: 202.21 g/mol
InChI Key: OYAHUAHATRUQAN-UHFFFAOYSA-N
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Description

5-Benzyl-2-furoic acid is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a benzyl group at the 5-position and a carboxylic acid group at the 2-position

Scientific Research Applications

5-Benzyl-2-furoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Safety and Hazards

5-Benzyl-2-furoic acid is classified as an irritant .

Future Directions

Furfural, a related compound, is a promising renewable platform molecule derived from hemi-cellulose, which can be further converted to fossil fuel alternatives and valuable chemicals due to its highly functionalized molecular structure . This suggests that 5-Benzyl-2-furoic acid, being a furan derivative, may also have potential applications in the development of renewable energies and resources.

Biochemical Analysis

Biochemical Properties

5-Benzylfuran-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit enzyme inhibitory activities, which can be crucial in modulating biochemical pathways . The compound’s interactions with enzymes such as cholinesterase and β-secretase-1 highlight its potential in therapeutic applications, particularly in the treatment of neurodegenerative diseases . Additionally, 5-Benzylfuran-2-carboxylic acid’s ability to inhibit rapid sodium ion influx in myocardial conduction fibers suggests its potential use in cardiovascular therapies .

Cellular Effects

5-Benzylfuran-2-carboxylic acid influences various cellular processes and functions. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of benzofuran-2-carboxylic acid have shown immune-enhancing and anti-tumor properties in human lymphocytes and cancer cells . These effects are particularly significant in the context of immune modulation and cancer cell inhibition, where the compound can alter cell proliferation and apoptosis pathways . Furthermore, the compound’s impact on sodium ion channels can affect cellular excitability and conduction, which is relevant in the context of cardiac cells .

Molecular Mechanism

The molecular mechanism of 5-Benzylfuran-2-carboxylic acid involves its interactions with various biomolecules. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, its inhibitory activity against cholinesterase and β-secretase-1 suggests a mechanism involving the blockade of these enzymes’ active sites . Additionally, the compound’s ability to modulate sodium ion channels indicates a mechanism of action that involves altering ion flux across cell membranes . These interactions can lead to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Benzylfuran-2-carboxylic acid can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives, including 5-Benzylfuran-2-carboxylic acid, can maintain their biological activities over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained immune-enhancing and anti-tumor effects, although the exact temporal dynamics may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 5-Benzylfuran-2-carboxylic acid in animal models are dose-dependent. Different dosages can lead to varying therapeutic and toxic effects. For instance, lower doses of the compound have been shown to enhance immune function and inhibit tumor growth, while higher doses may result in toxic effects such as reduced cell viability and organ damage . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal studies.

Metabolic Pathways

5-Benzylfuran-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in glycolipid metabolism, for example, involves its interaction with short-chain fatty acids and their associated metabolic pathways . These interactions can influence energy balance and physiological functions, highlighting the compound’s potential in metabolic regulation.

Transport and Distribution

The transport and distribution of 5-Benzylfuran-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can affect its biological activity . For instance, its distribution in myocardial tissues can influence its effects on cardiac function, while its presence in immune cells can modulate immune responses .

Subcellular Localization

The subcellular localization of 5-Benzylfuran-2-carboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization in the cytoplasm or nucleus can influence its interactions with enzymes and proteins involved in gene expression and metabolic regulation . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Benzyl-2-furoic acid can be synthesized through several methods. One common method involves the reaction of methyl 5-benzyl-2-furoate with sodium hydroxide. The process typically involves heating a mixture of methyl 5-benzyl-2-furoate and sodium hydroxide solution under reflux conditions. The reaction mixture is then acidified to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-2-furoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The furan ring and benzyl group can undergo reduction reactions under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens and nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield furan derivatives with different functional groups, while reduction can lead to the formation of alcohols or hydrocarbons.

Comparison with Similar Compounds

    2-Furoic Acid: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.

    5-Benzylfurfuryl Alcohol: Contains a hydroxyl group instead of a carboxylic acid group, altering its reactivity and solubility.

    5-Hydroxymethylfurfural: Contains a hydroxymethyl group, making it more reactive in certain chemical transformations.

Uniqueness: 5-Benzyl-2-furoic acid is unique due to the presence of both a benzyl group and a carboxylic acid group, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

5-benzylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-12(14)11-7-6-10(15-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAHUAHATRUQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385329
Record name 5-Benzyl-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1917-16-4
Record name 5-Benzyl-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Benzoylfuran-2-carboxylic acid [420 mg.; Knoppova et al. Collect. Czech. Chem. Commun. 42, 3175-9 (1977), Chem. Abs. 88, 169842d] was combined with 10 ml. of hydrazine, 1.5 g. of potassium hydroxide and 10 ml. of ethylene glycol and heated for 1.5 hours in an oil bath maintained at 160° C. The mixture was cooled in an ice-water bath, diluted with water and acidified with conc. hydrochloric acid. Filtration gave 5-benzylfuran-2-carboxylic acid (250 mg., m/e 202).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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